2,5-Dibromopyridine-3-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

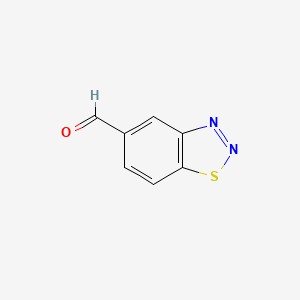

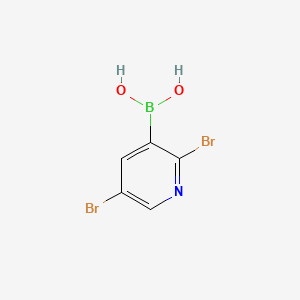

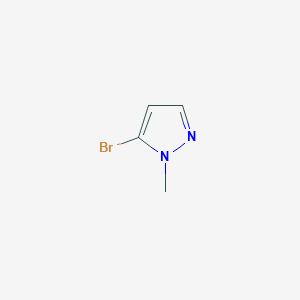

2,5-Dibromopyridine-3-boronic acid is a boronic acid derivative that belongs to the pyridine family . It has a molecular formula of C5H4BBr2NO2 . The average mass is 280.710 Da and the monoisotopic mass is 278.870178 Da .

Molecular Structure Analysis

The molecular structure of 2,5-Dibromopyridine-3-boronic acid consists of a pyridine ring with two bromine atoms at the 2 and 5 positions and a boronic acid group at the 3 position . The exact mass is 280.86813 g/mol and the monoisotopic mass is 278.87018 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dibromopyridine-3-boronic acid include a boiling point of 406.4±55.0 °C (predicted), a density of 2.22±0.1 g/cm3 (predicted), and a pKa of 5.63±0.58 (predicted) . It also has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Applications De Recherche Scientifique

Proteomics Research

2,5-Dibromopyridine-3-boronic acid: is utilized in proteomics research for its ability to interact with proteins. It can be used for protein manipulation and modification, which is crucial for understanding protein function and structure .

Sensing Applications

Due to its interaction with diols and strong Lewis bases such as fluoride or cyanide anions, 2,5-Dibromopyridine-3-boronic acid is valuable in sensing applications. It can be used in both homogeneous assays and heterogeneous detection systems .

Biological Labelling

The compound’s reactivity with diols also makes it suitable for biological labelling. This application is essential for tracking and observing biological molecules in various research contexts .

Therapeutics Development

Boronic acids, including 2,5-Dibromopyridine-3-boronic acid , show promise in the development of therapeutics. Their unique interactions with biological molecules can lead to new treatments for various diseases .

Separation Technologies

In separation technologies, 2,5-Dibromopyridine-3-boronic acid can be employed for the selective binding and separation of different biomolecules, which is beneficial for analytical and preparative purposes .

Electrophoresis of Glycated Molecules

This compound is used in the electrophoresis of glycated molecules, aiding in the analysis of glycation patterns which are important in diabetes research .

Microparticles and Polymers

2,5-Dibromopyridine-3-boronic acid: serves as a building block for microparticles and polymers. These materials are used in analytical methods and for the controlled release of drugs like insulin .

Carbohydrate Chemistry

The compound plays a crucial role in carbohydrate chemistry, particularly in the areas of analysis, separation, protection, and activation of carbohydrates. This is vital for understanding carbohydrate-related biological processes and developing carbohydrate-based drugs .

Safety And Hazards

Propriétés

IUPAC Name |

(2,5-dibromopyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBr2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWWZYPUCZRZGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1Br)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBr2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594674 |

Source

|

| Record name | (2,5-Dibromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromopyridine-3-boronic acid | |

CAS RN |

852228-14-9 |

Source

|

| Record name | (2,5-Dibromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)

![2-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1288040.png)